molecular formula C6H7ClN2O B1592196 4-Chloro-6-ethoxypyrimidine CAS No. 28824-78-4

4-Chloro-6-ethoxypyrimidine

Cat. No.: B1592196
CAS No.: 28824-78-4
M. Wt: 158.58 g/mol
InChI Key: CDCOOVSGHCFPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-ethoxypyrimidine can be synthesized through the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves nucleophilic substitution reactions, which are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-ethoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or amines in ethanol or other solvents.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride or other reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Products include various substituted pyrimidines.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

4-Chloro-6-ethoxypyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A versatile scaffold that can undergo various chemical reactions, including Suzuki-Miyaura coupling and nucleophilic substitution.

    2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity and applications.

Uniqueness: 4-Chloro-6-ethoxypyrimidine is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications.

Properties

IUPAC Name

4-chloro-6-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCOOVSGHCFPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596809
Record name 4-Chloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28824-78-4
Record name 4-Chloro-6-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-ethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-ethoxypyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-ethoxypyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-ethoxypyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-ethoxypyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-ethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.